molecular formula C22H24N2O3 B11330310 3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

Katalognummer: B11330310
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: NVGIYNYBCFMNEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 8-ethoxyquinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to its specific butoxy and ethoxy substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C22H24N2O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-3-5-14-27-17-9-6-8-16(15-17)22(25)24-19-11-12-20(26-4-2)21-18(19)10-7-13-23-21/h6-13,15H,3-5,14H2,1-2H3,(H,24,25)

InChI-Schlüssel

NVGIYNYBCFMNEI-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.